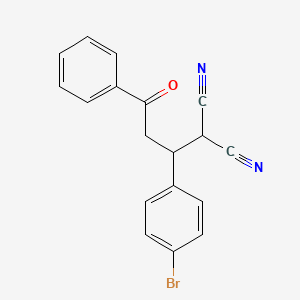![molecular formula C10H12N4NaO5S B11988906 1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt](/img/structure/B11988906.png)
1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a sulfonic acid group, an aminocarbonyl hydrazono group, and a tetrahydro-1-methyl-6-oxo moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert certain functional groups into their reduced forms.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.
科学的研究の応用
1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential enzymes . The exact pathways can vary depending on the specific application and target organism.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness
1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonic acid group, in particular, enhances its solubility and reactivity compared to other indole derivatives .
特性
分子式 |
C10H12N4NaO5S |
|---|---|
分子量 |
323.28 g/mol |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19); |
InChIキー |
OUDLEHOUHPIHDP-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11988826.png)
![9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11988833.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
![2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B11988854.png)

![Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11988862.png)
![2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
![(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11988884.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988890.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11988899.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)

